2-Amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pegdinetanib, also known by its planned trade name Angiocept, is an investigational anti-cancer drug. It acts as a selective antagonist of vascular endothelial growth factor receptor 2 (VEGFR-2), which hinders the vascularization of tumors. This compound is a genetically engineered peptide derivative based on monobody technology and is being developed by Adnexus .
Preparation Methods
Pegdinetanib is synthesized as a peptide consisting of 94 amino acids. The cysteine at position 93 carries a doubly methoxy-PEGylated maleimide derivative with a molecular mass of 40 kDa . The synthetic route involves the use of solid-phase peptide synthesis (SPPS) techniques, followed by PEGylation to enhance the stability and solubility of the peptide . Industrial production methods are not extensively documented, but they likely involve large-scale SPPS and subsequent PEGylation processes.
Chemical Reactions Analysis
Pegdinetanib primarily undergoes reactions typical of peptides, such as hydrolysis and oxidation. The PEGylation process involves the reaction of the maleimide group with the thiol group of cysteine . Common reagents used in these reactions include protecting groups for amino acids during SPPS and reagents for PEGylation such as methoxy-PEG-maleimide . The major product formed from these reactions is the PEGylated peptide, which enhances the pharmacokinetic properties of the compound .
Scientific Research Applications
Pegdinetanib has been extensively studied for its anti-cancer properties. It is currently in Phase II clinical trials for the treatment of glioblastoma, non-small cell lung cancer, and colorectal cancer . The compound’s ability to inhibit VEGFR-2 makes it a promising candidate for anti-angiogenic therapy, which aims to block the blood supply to tumors, thereby inhibiting their growth .
Mechanism of Action
Pegdinetanib specifically inhibits the activation of VEGFR-2 by its ligands VEGF-A, VEGF-C, and VEGF-D . This inhibition blocks the primary tumor angiogenesis pathway, preventing the growth of new blood vessels that supply the tumor . The compound binds to VEGFR-2 with high affinity, thereby blocking the receptor’s activation and subsequent signaling pathways involved in angiogenesis .
Comparison with Similar Compounds
Pegdinetanib is unique in its use of monobody technology, which provides a stable and specific binding to VEGFR-2 . Similar compounds include Bevacizumab (Avastin), which is a monoclonal antibody that also targets VEGF, and Ramucirumab (Cyramza), which targets VEGFR-2 . Unlike these monoclonal antibodies, Pegdinetanib is a peptide-based therapeutic, which may offer advantages in terms of stability and production .
Properties
CT-322 specifically inhibits VEGFR-2 activation by its ligands VEGF-A, VEGF-C, and VEGF-D. In preclinical studies, this cell-surface receptor drives angiogenesis (growth of new blood vessels) in solid tumors, and CT-322 inhibits the tumorgenic effect of VEGFR-2 in preclinical models. CT-322 was designed using the PROfusion(TM) System, Adnexus' patented product design engine. | |
CAS No. |
906450-24-6 |
Molecular Formula |
C27H46N6O13S |
Molecular Weight |
694.8 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[3-[2-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C27H46N6O13S/c1-42-12-8-31-26(40)45-15-18(16-46-27(41)32-9-13-43-2)44-11-3-4-21(34)29-6-7-30-22(35)5-10-33-23(36)14-20(24(33)37)47-17-19(28)25(38)39/h18-20H,3-17,28H2,1-2H3,(H,29,34)(H,30,35)(H,31,40)(H,32,41)(H,38,39)/t19-,20?/m0/s1 |
InChI Key |
PQEJXGNZBLONLG-XJDOXCRVSA-N |
Isomeric SMILES |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.